molecular formula C14H28N2O2 B3906800 N,N-dipropyl-N',N'-dipropylethane-1,2-diamide

N,N-dipropyl-N',N'-dipropylethane-1,2-diamide

Cat. No.: B3906800
M. Wt: 256.38 g/mol
InChI Key: LWXKSSOYBJUTTP-UHFFFAOYSA-N
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Description

N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide is an organic compound that belongs to the class of diamides It is characterized by the presence of two propyl groups attached to each nitrogen atom in the ethane-1,2-diamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide typically involves the reaction of ethane-1,2-diamine with propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base, and the reaction mixture is usually heated to facilitate the formation of the desired product. The general reaction scheme is as follows:

Ethane-1,2-diamine+4Propyl halideN,N-dipropyl-N’,N’-dipropylethane-1,2-diamide+4Halide ion\text{Ethane-1,2-diamine} + 4 \text{Propyl halide} \rightarrow \text{N,N-dipropyl-N',N'-dipropylethane-1,2-diamide} + 4 \text{Halide ion} Ethane-1,2-diamine+4Propyl halide→N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide+4Halide ion

Industrial Production Methods

In an industrial setting, the production of N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The propyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted diamides with different alkyl or aryl groups.

Scientific Research Applications

N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. It may also serve as a building block for the synthesis of biologically active molecules.

    Medicine: Research into the pharmacological properties of N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide may reveal potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the signaling pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N,N-dipropylethane-1,2-diamine: Similar structure but lacks the amide functional groups.

    N,N-diisopropylethane-1,2-diamide: Similar structure with isopropyl groups instead of propyl groups.

    N,N-dibutylethane-1,2-diamide: Similar structure with butyl groups instead of propyl groups.

Uniqueness

N,N-dipropyl-N’,N’-dipropylethane-1,2-diamide is unique due to its specific arrangement of propyl groups and amide functionalities, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and interactions are advantageous.

Properties

IUPAC Name

N,N,N',N'-tetrapropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-5-9-15(10-6-2)13(17)14(18)16(11-7-3)12-8-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXKSSOYBJUTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(=O)N(CCC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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